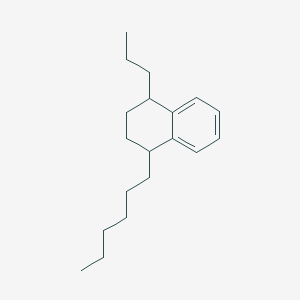

1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene

Description

1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene is a tetrahydronaphthalene derivative featuring hexyl and propyl substituents at the 1- and 4-positions, respectively. Tetrahydronaphthalene derivatives are widely studied for their roles in pharmaceuticals, fragrances, and materials science due to their fused bicyclic structure, which balances aromaticity and partial saturation.

Properties

CAS No. |

61761-63-5 |

|---|---|

Molecular Formula |

C19H30 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

1-hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C19H30/c1-3-5-6-7-11-17-15-14-16(10-4-2)18-12-8-9-13-19(17)18/h8-9,12-13,16-17H,3-7,10-11,14-15H2,1-2H3 |

InChI Key |

CIXJIJCFRMVVEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CCC(C2=CC=CC=C12)CCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions starting from substituted naphthalene or related precursors. Key strategies include alkylation, hydrogenation, and annulation reactions to introduce the hexyl and propyl substituents on the tetrahydronaphthalene core.

Alkylation and Hydrogenation Route

A common approach involves the selective alkylation of a tetrahydronaphthalene intermediate followed by hydrogenation to achieve the desired substitution pattern:

Step 1: Alkylation

The introduction of hexyl and propyl groups at the 1 and 4 positions respectively can be achieved via Friedel-Crafts alkylation or nucleophilic substitution on appropriate precursors.Step 2: Partial Hydrogenation

The aromatic naphthalene ring is partially hydrogenated to the 1,2,3,4-tetrahydronaphthalene system under controlled catalytic conditions, typically using Pd/C or Raney Nickel catalysts under hydrogen atmosphere.

This method yields the target compound with good regioselectivity and stereoselectivity, as reported in various synthetic protocols.

Electrochemical Oxidative Annulation

Recent advances have demonstrated electrochemical oxidative [4+2] annulation reactions as a novel route to polysubstituted tetrahydronaphthalenes, including derivatives similar to this compound:

Mechanism:

Two different styrenes undergo electrochemical oxidative annulation to form polysubstituted 1,2-dihydronaphthalenes, which can be further transformed into tetrahydronaphthalenes.Advantages:

This method offers high regioselectivity and diastereoselectivity, mild reaction conditions, and avoids the use of transition metals.Application:

The method is adaptable for introducing various alkyl substituents, including hexyl and propyl groups, by selecting appropriate styrene derivatives.

Data Table: Summary of Preparation Methods

Detailed Research Outcomes

Spectroscopic Characterization

NMR Data:

Proton and carbon NMR spectra confirm the substitution pattern and tetrahydronaphthalene structure. For example, 1H NMR signals show characteristic multiplets for aromatic and aliphatic protons, while 13C NMR confirms the presence of substituted carbons at expected chemical shifts.IR Spectroscopy:

Key absorption bands correspond to C–H stretching and aromatic ring vibrations, consistent with the tetrahydronaphthalene core.

Crystallographic Analysis

Reaction Optimization

- Reaction parameters such as temperature, solvent, and reagent stoichiometry have been optimized in reported studies to maximize yield and selectivity. For example, electrochemical annulation reactions proceed efficiently at room temperature with controlled current density.

Chemical Reactions Analysis

1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of fully saturated hydrocarbons.

Scientific Research Applications

1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between hydrocarbons and biological membranes.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used as a solvent and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function. Additionally, its structure enables it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1-Pentyl-4-propyl-1,2,3,4-tetrahydronaphthalene (CAS 61761-61-3)

- Structure : Differs only in alkyl chain length (pentyl vs. hexyl at position 1).

- Molecular Formula : C₁₈H₂₈ (vs. C₁₉H₃₀ for the hexyl analog).

- Properties: Limited data are available, but the shorter pentyl chain likely reduces hydrophobicity and boiling point compared to the hexyl derivative .

- Applications : Used as an intermediate in organic synthesis, similar to other alkylated tetrahydronaphthalenes.

7-Isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

- Structure : Features isopropyl and dimethyl groups at positions 7 and 1, respectively.

- Synthesis : Derived from longifolene via isomerization and aromatization, achieving a 54.6% yield .

- Applications : Serves as a precursor for antiproliferative agents, highlighting the role of substituents in bioactivity. The isopropyl group may enhance steric effects, influencing receptor binding compared to linear alkyl chains .

1,2,3,4-Tetrahydro-1-phenylnaphthalene

- Structure : Substituted with a phenyl group at position 1.

- Molecular Weight : 208.3 g/mol (lower than the hexyl-propyl analog due to the absence of long alkyl chains) .

Biological Activity

1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene (CH) is a bicyclic organic compound belonging to the tetrahydronaphthalene class. Its structure features a fused bicyclic framework with a hexyl group and a propyl group attached to the naphthalene core. The molecular weight of this compound is approximately 216.36 g/mol, and it exhibits unique physical and chemical properties due to its saturated structure .

Chemical Structure

The chemical structure of this compound can be represented as follows:

The saturation of the tetrahydronaphthalene framework influences its reactivity and interactions with biological systems.

Pharmacological Properties

Preliminary studies indicate that this compound may interact with various biological targets including enzymes and receptors. Understanding its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is essential for evaluating its therapeutic potential.

Key Findings:

- Interaction with Biological Targets: Initial research suggests potential interactions with enzyme systems and receptor sites which could lead to pharmacological effects.

- ADME Profiles: Detailed studies are necessary to establish how this compound behaves in biological systems concerning bioavailability and toxicity .

The mechanism of action for this compound primarily involves hydrophobic interactions. This compound can integrate into lipid bilayers, thereby affecting membrane fluidity and permeability. Its long carbon chains facilitate extensive van der Waals interactions that stabilize its incorporation into hydrophobic environments .

Comparative Analysis

To understand the biological activity of this compound in context, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Hexyl-1,2,3,4-tetrahydronaphthalene | CH | Lacks propyl group; different biological activity |

| 1-Propyl-1,2,3,4-tetrahydronaphthalene | CH | Shorter alkyl chain; potential for different effects |

| 1-Methyl-1,2,3,4-tetrahydronaphthalene | CH | Smaller size; may exhibit distinct reactivity |

These compounds illustrate how variations in alkyl chain length and branching can significantly influence their chemical properties and biological activities.

In Vitro Studies

In vitro studies using cell lines such as Caco-2 have been employed to assess the absorption characteristics of this compound. These studies focus on:

- Permeability across lipid membranes: Evaluating how well the compound crosses cellular barriers.

- Metabolism: Understanding how the compound is processed within biological systems.

Toxicology Assessments

Toxicity assessments are critical for determining the safety profile of this compound. These assessments typically include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.